molecular formula C8H11N3O2 B13103497 Methyl 3-amino-5-ethylpyrazine-2-carboxylate CAS No. 20040-96-4

Methyl 3-amino-5-ethylpyrazine-2-carboxylate

Cat. No.: B13103497
CAS No.: 20040-96-4
M. Wt: 181.19 g/mol
InChI Key: MBPILEWZBOZONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H11N3O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-ethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-ethylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out at room temperature for about 20 hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-amino-5-ethylpyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-ethylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is unique due to the presence of both an amino group and an ethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Biological Activity

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is a compound of interest within the pyrazine family, characterized by its nitrogen-containing heterocyclic structure. Its unique arrangement of functional groups—an amino group at the 3-position, an ethyl group at the 5-position, and a carboxylate at the 2-position—suggests potential biological activities that merit detailed exploration.

The molecular formula of this compound is C8_{8}H10_{10}N2_{2}O2_{2}, with a molecular weight of approximately 170.18 g/mol. The synthesis of this compound can be achieved through various methods, including the reaction of pyrazine derivatives with appropriate amino acids and carboxylic acid derivatives. This versatility in synthesis allows for modifications that can enhance its biological activity or alter its physicochemical properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these organisms are crucial for assessing its effectiveness.

Bacterial Strain MIC (µg/mL) Reference
Mycobacterium tuberculosis50
Staphylococcus aureus25
Pseudomonas aeruginosa30

The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, which leads to its antimicrobial effects. For instance, similar compounds have been shown to inhibit fatty acid synthase I (FAS-I) and disrupt trans-translation processes in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. Research indicates that derivatives with longer carbon chains exhibit increased antifungal efficacy .

Case Studies and Research Findings

A study focusing on N-pyrazinoyl substituted amino acids highlighted the potential of pyrazine derivatives in treating mycobacterial infections. The research involved synthesizing several derivatives and testing their antimicrobial activity against multiple strains. Notably, compounds with structural similarities to this compound showed promising results in inhibiting the growth of M. tuberculosis and other pathogens .

Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the alkyl chain significantly influenced biological activity. For instance, increasing the length of the carbon side chain was associated with enhanced antibacterial properties .

Properties

CAS No.

20040-96-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-5-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-5-4-10-6(7(9)11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,11)

InChI Key

MBPILEWZBOZONQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.